molecular formula C22H32O3 B14692322 17beta-Acetoxy-16beta-ethylestr-4-en-3-one CAS No. 33765-80-9

17beta-Acetoxy-16beta-ethylestr-4-en-3-one

Cat. No.: B14692322
CAS No.: 33765-80-9
M. Wt: 344.5 g/mol
InChI Key: CFEWNKYXYQEFOP-WFYCFNDHSA-N
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Description

17beta-Acetoxy-16beta-ethylestr-4-en-3-one is a synthetic steroidal compound with a complex molecular structure It is characterized by the presence of multiple rings and functional groups, including esters and ketones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Acetoxy-16beta-ethylestr-4-en-3-one typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:

    Acetylation: Introduction of the acetoxy group at the 17beta position.

    Ethylation: Addition of an ethyl group at the 16beta position.

    Cyclization: Formation of the steroidal ring structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 17beta-Acetoxy-16beta-ethylestr-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

17beta-Acetoxy-16beta-ethylestr-4-en-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 17beta-Acetoxy-16beta-ethylestr-4-en-3-one involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include steroid hormone signaling and metabolic regulation.

Comparison with Similar Compounds

  • 17beta-Acetoxy-16alpha-ethylestr-4-en-3-one
  • 17beta-Hydroxy-16beta-ethylestr-4-en-3-one
  • 17beta-Acetoxy-16beta-methylestr-4-en-3-one

Comparison: Compared to similar compounds, 17beta-Acetoxy-16beta-ethylestr-4-en-3-one is unique due to its specific substitution pattern and functional groups

Properties

CAS No.

33765-80-9

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,16S,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H32O3/c1-4-14-12-20-19-7-5-15-11-16(24)6-8-17(15)18(19)9-10-22(20,3)21(14)25-13(2)23/h11,14,17-21H,4-10,12H2,1-3H3/t14-,17-,18+,19+,20-,21-,22-/m0/s1

InChI Key

CFEWNKYXYQEFOP-WFYCFNDHSA-N

Isomeric SMILES

CC[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1OC(=O)C)C

Canonical SMILES

CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1OC(=O)C)C

Origin of Product

United States

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